4-Methyl-1-oxaspiro[5.5]undec-3-ene

Toxicology Fragrance Safety Regulatory Compliance

4-Methyl-1-oxaspiro[5.5]undec-3-ene (CAS 62062-94-6, molecular formula C₁₁H₁₈O, molecular weight 166.26 g/mol) is a spirocyclic ether belonging to the 1-oxaspiro[5.5]undecene class, characterized by a bicyclic framework in which two six-membered rings share a single spiro carbon atom with one ring containing an oxygen heteroatom. The compound exists as a colorless to pale yellow liquid at ambient temperature, with a boiling point estimated at 218.71 °C, a flash point of 81 °C, and a density of approximately 0.9516 g/cm³.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 62062-94-6
Cat. No. B8632843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-oxaspiro[5.5]undec-3-ene
CAS62062-94-6
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC1=CCOC2(C1)CCCCC2
InChIInChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h5H,2-4,6-9H2,1H3
InChIKeyJDCVEHXGIMGDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-oxaspiro[5.5]undec-3-ene (CAS 62062-94-6) Procurement Guide: Technical Specifications and Baseline Data


4-Methyl-1-oxaspiro[5.5]undec-3-ene (CAS 62062-94-6, molecular formula C₁₁H₁₈O, molecular weight 166.26 g/mol) is a spirocyclic ether belonging to the 1-oxaspiro[5.5]undecene class, characterized by a bicyclic framework in which two six-membered rings share a single spiro carbon atom with one ring containing an oxygen heteroatom [1]. The compound exists as a colorless to pale yellow liquid at ambient temperature, with a boiling point estimated at 218.71 °C, a flash point of 81 °C, and a density of approximately 0.9516 g/cm³ [2][3]. Commercially available as a mixture of isomers, this compound serves as a versatile building block in fragrance formulation and as a synthetic intermediate for generating diverse spirocyclic derivatives through hydrogenation, allylic oxidation, and other transformations .

4-Methyl-1-oxaspiro[5.5]undec-3-ene: Why In-Class Analogs Cannot Be Substituted Without Performance Consequences


Generic substitution among 1-oxaspiro[5.5]undecene derivatives fails because even minor structural modifications produce functionally distinct compounds with divergent olfactory profiles, regulatory status, and downstream synthetic utility. The specific substitution pattern—a methyl group at the C4 position coupled with a C3–C4 endocyclic double bond within the oxygen-containing ring—confers a distinctive herbal, minty, camphoraceous odor character that differentiates this compound from its saturated analog (4-methyl-1-oxaspiro[5.5]undecane), its exocyclic methylene counterpart (4-methylene-1-oxaspiro[5.5]undecane), and alternative spiro-framework derivatives such as 2-oxaspiro[5.5]undec-8-ene compounds, which exhibit grapefruit and cassis notes [1][2][3]. Furthermore, this compound is a commercial fragrance ingredient with a completed RIFM safety assessment confirming no genotoxicity concern at current use levels and no IFRA restriction standard, whereas certain structural analogs may carry use restrictions or lack equivalent safety documentation [4][5]. The allylic ether moiety enables selective transformations—including hydrogenation to the saturated analog and enzymatic allylic oxidation—that are not accessible with saturated or differently substituted derivatives, making this specific olefin essential for particular synthetic workflows .

4-Methyl-1-oxaspiro[5.5]undec-3-ene: Quantitative Comparative Evidence for Scientific Selection


Safety Profile: Genotoxicity Assessment Versus Other Oxaspiro Compounds

In the RIFM safety assessment, 4-methyl-1-oxaspiro[5.5]undecene was evaluated for genotoxicity and determined to present no concern based on current existing data and use levels [1]. This contrasts with findings for certain other oxaspiro compounds: in a Salmonella mutagenicity study, three oxaspiro compounds demonstrated weak mutagenicity and two compounds exhibited toxicity to the bacteria [2]. The RIFM assessment further confirmed no repeated dose toxicity, no reproductive toxicity, no skin sensitization, no phototoxicity, and no environmental toxicity concerns for this specific compound [1]. Additionally, IFRA has imposed no restriction standard on this compound, whereas other spiro fragrance ingredients such as 6-hydroxydihydrotheaspirane carry IFRA maximum usage limits of 0.5% in fragrance concentrates [3].

Toxicology Fragrance Safety Regulatory Compliance

Synthetic Intermediate Efficiency: Hydrogenation Yield to 4-Methyl-1-oxaspiro[5.5]undecane

4-Methyl-1-oxaspiro[5.5]undec-3-ene serves as the direct precursor for the saturated analog 4-methyl-1-oxaspiro[5.5]undecane via catalytic hydrogenation. Under optimized conditions using Raney nickel catalyst at 400 psi H₂ and 140 °C for 10–12 hours, this transformation proceeds with 93% yield and delivers product purity of 99% (sum of isomers) . For comparison, alternative synthetic routes to saturated spirocyclic tetrahydrofuran derivatives from norbornyl α-diketones via hydrogenation achieve yields in the 98–99% range, though these represent different structural classes and reaction manifolds [1]. The high conversion efficiency and exceptional product purity make this hydrogenation pathway a reliable, scalable route for generating the saturated spiroether from the unsaturated precursor.

Organic Synthesis Hydrogenation Process Chemistry

Biocatalytic Allylic Oxidation: Enzymatic Conversion to Spirocyclic Enone

4-Methyl-1-oxaspiro[5.5]undec-3-ene undergoes regio- and chemoselective enzymatic allylic oxidation when treated with lyophilized Pleurotus sapidus fungus in aqueous buffer, yielding 4-methyl-1-oxaspiro[5.5]undec-3-en-2-one with 45% yield after 48 hours [1]. This biocatalytic transformation is part of a broader platform that converts various unsaturated spirocyclic terpenoids to new spirocyclic enones with good regioselectivity and chemoselectivity [1]. In contrast, the saturated analog 4-methyl-1-oxaspiro[5.5]undecane lacks the allylic double bond required for this oxidation and cannot undergo the same transformation. Similarly, 4-methylene-1-oxaspiro[5.5]undecane, which possesses an exocyclic double bond, would yield a different oxidation product. The C3–C4 endocyclic double bond is the essential structural feature enabling this specific enzymatic functionalization pathway.

Biocatalysis Enzymatic Oxidation Green Chemistry

Physicochemical Property Differentiation: LogP and Solubility Profile

4-Methyl-1-oxaspiro[5.5]undec-3-ene exhibits physicochemical properties that distinguish it from related compounds. The compound has an estimated Log Kow of 3.86 (KOWWIN v1.67) and water solubility of 32.2 mg/L at 25 °C [1]. Alternative estimation methods yield LogP values of 3.26 (ACD/Labs) to 3.56 (SIELC) [2]. In comparison, the saturated analog 4-methyl-1-oxaspiro[5.5]undecane has a lower LogP of 3.1358 [3], reflecting increased hydrophobicity of the unsaturated compound. The fully hydrocarbon spiro[5.5]undecane (no oxygen heteroatom) has a substantially higher LogP of 5.41 and significantly greater hydrophobicity . These differences in partition coefficient translate to divergent behavior in formulation, environmental fate modeling, and chromatographic separation, with the unsaturated oxaspiro compound occupying an intermediate lipophilicity range.

Physicochemical Properties Formulation Science ADME Prediction

Olfactory Profile Differentiation: Herbal-Minty-Camphoraceous Character

The olfactory profile of 4-methyl-1-oxaspiro[5.5]undec-3-ene (marketed as Oxaspirane-819 by IFF) is characterized as powerful herbal, minty, and camphoraceous with nuances reminiscent of cedarleaf and lavender [1]. In contrast, the saturated analog 4-methyl-1-oxaspiro[5.5]undecane is described in patent literature as having cornmint and terpineol-like notes [2]. 2-Oxaspiro[5.5]undec-8-ene derivatives exhibit grapefruit and cassis odor profiles [3]. 4-Methylene-1-oxaspiro[5.5]undecane possesses a pleasant floral scent . These qualitative olfactory differences arise directly from the specific structural features—ring oxygen position, double bond location and stereoelectronic character, and methyl substitution pattern—that define each compound. The target compound's distinctive herbal-camphoraceous character makes it specifically suited for fragrance formulations requiring fresh, green, aromatic top and middle notes.

Fragrance Chemistry Organoleptic Properties Perfumery

Commercial Availability and Industrial Adoption: Stabilizer-Free Biodegradable Ingredient

4-Methyl-1-oxaspiro[5.5]undec-3-ene is commercially manufactured and marketed by IFF (International Flavors & Fragrances) under the trade name Oxaspirane-819 . The product is specified as stabilizer-free and ultimately biodegradable [1]. Industry usage data from IFRA (2015) indicates a worldwide consumption volume of 1–10 metric tons per day [2]. The 95th percentile concentration in hydroalcoholic fragrance formulations is 0.13% [2]. In comparison, the related fragrance ingredient Spirodecane (also from IFF) requires BHT as a stabilizer [3]. The target compound's stabilizer-free formulation and REACH registration provide advantages in clean-label and sustainable fragrance development compared to stabilized alternatives. IFF's product specifications for Oxaspirane indicate content ≥95% (chromatographic, sum of isomers), d₄²⁰ 0.951–0.959, nD²⁰ 1.482–1.487, and flash point 81 °C [4].

Fragrance Industry Sustainability Commercial Sourcing

4-Methyl-1-oxaspiro[5.5]undec-3-ene: Validated Application Scenarios for Research and Industrial Use


Fragrance Formulation: Herbal, Minty, Camphoraceous Top and Middle Notes

This compound is optimally deployed in fine fragrance, personal care, and cosmetic formulations requiring a powerful herbal, minty, camphoraceous character with cedarleaf and lavender nuances [1]. The stabilizer-free, biodegradable profile supports clean-label and sustainable fragrance development . The absence of IFRA restrictions and the completed RIFM safety assessment confirming no genotoxicity, sensitization, or phototoxicity concerns facilitate regulatory compliance and reduce formulation constraints [2]. IFF product specifications (content ≥95% as sum of isomers, d₄²⁰ 0.951–0.959, nD²⁰ 1.482–1.487, flash point 81 °C) provide reliable quality benchmarks for procurement and quality control [3]. Recommended usage in perfume compositions is within 5% of the fragrance concentrate [3].

Synthetic Intermediate: Hydrogenation to Saturated Spiroether Scaffold

This compound serves as the direct precursor for synthesizing 4-methyl-1-oxaspiro[5.5]undecane, a saturated spiroether used in flavor applications (cornmint and terpineol-like notes) and as a building block for further derivatization [1]. Catalytic hydrogenation over Raney nickel at 400 psi H₂ and 140 °C in isopropyl alcohol proceeds with 93% yield and delivers 99% purity (sum of isomers) after 10–12 hours . This high-efficiency transformation enables reliable scale-up from the unsaturated precursor to the saturated analog without requiring de novo synthesis of the spirocyclic framework.

Biocatalysis Research: Enzymatic Allylic Oxidation Platform

The C3–C4 endocyclic double bond of this compound enables regio- and chemoselective enzymatic allylic oxidation using Pleurotus sapidus lyophilisate, yielding 4-methyl-1-oxaspiro[5.5]undec-3-en-2-one (45% yield, 48 h, aqueous buffer) . This transformation is part of a broader 'mushroom catalysis' platform applicable to diverse unsaturated spirocyclic terpenoids for synthesizing new spirocyclic enones with good regioselectivity and chemoselectivity . Saturated or exocyclic analogs cannot undergo this specific functionalization pathway, making the endocyclic double bond essential for biocatalysis studies.

Analytical Method Development: HPLC Separation and Pharmacokinetic Studies

This compound has been successfully analyzed using reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phase on Newcrom R1 columns, with the method being scalable for preparative separation and suitable for pharmacokinetic studies . For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid . The intermediate LogP (3.26–3.86) and water solubility (32.2 mg/L) inform chromatographic method development and provide reference values for purity assessment and impurity profiling [1][2].

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